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molecular formula C13H12OS B8421204 4-Phenethylthiophene-2-carbaldehyde

4-Phenethylthiophene-2-carbaldehyde

Cat. No. B8421204
M. Wt: 216.30 g/mol
InChI Key: JOZWNDJXSGKSIE-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

4-(4-Chlorophenethyl)thiophene-3-carbaldehyde was synthesized from 4-[2-(4-chlorophenyl)-vinyl]-thiophene-3-carbaldehyde (260 mg, 1.04 mmol) following the conditions used to hydrogenate 4-(phenylethynyl)thiophene-2-carbaldehyde to 4-phenethylthiophene-2-carbaldehyde (Example 1.1.b). Purification by flash chromatography (0-10% EtOAc/heptane) yielded 4-(4-chlorophenethyl)thiophene-3-carbaldehyde (188 mg, 72%). 1H NMR (400 MHz, CDCl3) δ ppm 2.86-2.92 (m, 2H), 3.16-3.22 (m, 2H), 6.91 (dd, J=3.20, 0.82 Hz, 1H), 7.10-7.15 (m, 2H), 7.22-7.27 (m, 2H), 8.11 (d, J=3.11 Hz, 2H), 10.00 (d, J=0.82 Hz, 1H).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[C:11]([CH:15]=[O:16])=[CH:12][S:13][CH:14]=2)=[CH:4][CH:3]=1.C1(C#CC2C=C(C=O)SC=2)C=CC=CC=1.C(C1C=C(C=O)SC=1)CC1C=CC=CC=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]2[C:11]([CH:15]=[O:16])=[CH:12][S:13][CH:14]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=CC=1C(=CSC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC=1C=C(SC1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)C=1C=C(SC1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (0-10% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CCC=2C(=CSC2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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